4-Bromo-2-fluoro-1-(trifluoromethylthio)benzene
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Overview
Description
4-Bromo-2-fluoro-1-(trifluoromethylthio)benzene is an organic compound with the molecular formula C7H3BrF4S. It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, fluorine, and trifluoromethylthio groups. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-1-(trifluoromethylthio)benzene typically involves the reaction of 4-bromo-2-fluorobenzene with trifluoromethylthiolating agents. One common method is the reaction of 4-bromo-2-fluorobenzene with trifluoromethanesulfenyl chloride (CF3SCl) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluoro-1-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine or fluorine atoms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2), potassium tert-butoxide (KOtBu), and lithium diisopropylamide (LDA). These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) are used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dehalogenated or defluorinated benzene derivatives.
Scientific Research Applications
4-Bromo-2-fluoro-1-(trifluoromethylthio)benzene is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drug candidates.
Industry: The compound is used in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-1-(trifluoromethylthio)benzene involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethylthio group enhances the lipophilicity of the compound, allowing it to penetrate biological membranes more effectively. The bromine and fluorine atoms can participate in halogen bonding, which can influence the binding affinity and specificity of the compound towards its targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene
- 4-Bromo-2-fluoro-1-(trifluoromethyl)benzene
- 4-Bromo-2-fluoro-1-(trifluoromethylsulfonyl)benzene
Uniqueness
4-Bromo-2-fluoro-1-(trifluoromethylthio)benzene is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C7H3BrF4S |
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Molecular Weight |
275.06 g/mol |
IUPAC Name |
4-bromo-2-fluoro-1-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H3BrF4S/c8-4-1-2-6(5(9)3-4)13-7(10,11)12/h1-3H |
InChI Key |
UBZFMEZLUBAODE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)SC(F)(F)F |
Origin of Product |
United States |
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